![molecular formula C26H26N6O5S B3008713 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 896683-56-0](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H26N6O5S and its molecular weight is 534.59. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Compounds derived from sulfonamide, including those with structures related to the specified compound, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as breast cancer (MDA-MB-231) and colon cancer (HT-29). For instance, a study demonstrated that certain sulfonamide derivatives exhibit potent anticancer activity, with one compound showing significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones has shown these derivatives to possess broad-spectrum antitumor activity, with some compounds demonstrating enhanced potency compared to standard treatments like 5-FU. Molecular docking studies further suggest these compounds' mechanisms of action may involve inhibition of key protein kinases involved in cancer progression (Al-Suwaidan et al., 2016).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with subsequent studies on their coordination complexes revealing significant antioxidant activity. This activity was assessed through various in vitro assays, highlighting the potential therapeutic applications of these compounds in oxidative stress-related diseases (Chkirate et al., 2019).
Anticonvulsant Agents
Benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have been explored for their anticonvulsant properties. In vivo screenings have identified specific derivatives as promising leads for further development as anticonvulsant medications, showcasing the compound's versatility in addressing neurological disorders (Amir, Asif, Ali, & Hassan, 2011).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized to target Src kinase, a critical enzyme in cancer cell proliferation and metastasis. Some derivatives showed promising Src kinase inhibitory activities and inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy (Fallah-Tafti et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide, and the second intermediate is 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide. These intermediates are then coupled to form the final product, 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "1,3-benzodioxole", "morpholine", "2-mercaptoacetamide", "5-methyl-1H-pyrazole-3-carboxylic acid", "thiophene-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide", "N,N-diisopropylethylamine", "triethylamine", "dimethylformamide", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide:", "- 2-chloro-3-nitrobenzoic acid is reacted with 1,3-benzodioxole in the presence of N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-nitrobenzoic acid.", "- The nitro group is then reduced using palladium on carbon and hydrogen gas to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-aminobenzoic acid.", "- The amine is then reacted with morpholine and 2-mercaptoacetamide in the presence of triethylamine and dimethylformamide to form 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide.", "Synthesis of 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide:", "- Thiophene-2-carboxylic acid is reacted with thionyl chloride and then with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and dichloromethane to form 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxylic acid.", "- The carboxylic acid is then reacted with thionyl chloride and then with ammonia in methanol to form 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide.", "Coupling of intermediates:", "- The two intermediates, 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide and 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide, are coupled in the presence of triethylamine and dichloromethane to form the final product, 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide." ] } | |
Número CAS |
896683-56-0 |
Nombre del producto |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Fórmula molecular |
C26H26N6O5S |
Peso molecular |
534.59 |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33) |
Clave InChI |
PAVFFBHVCMJFSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



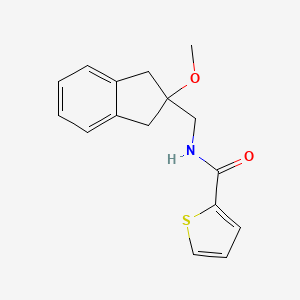

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)
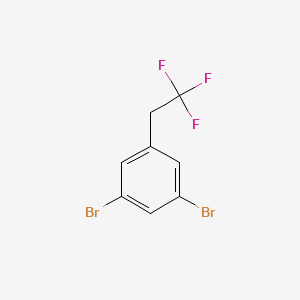
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)
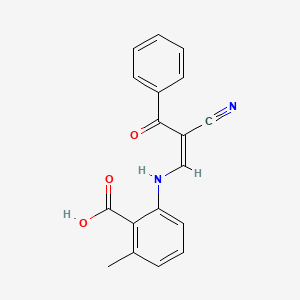
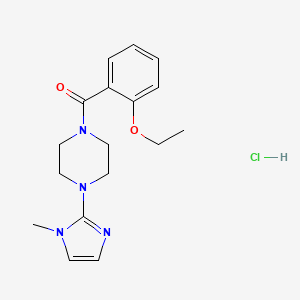
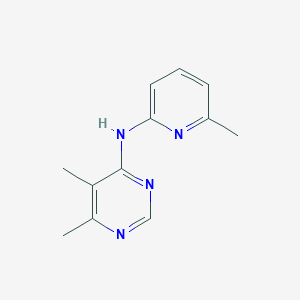
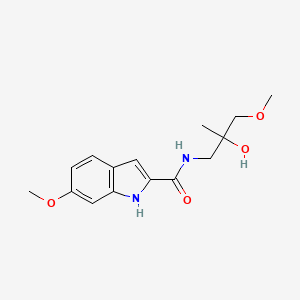
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)